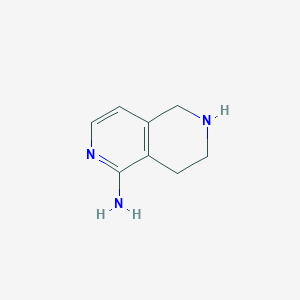

5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-8-7-2-3-10-5-6(7)1-4-11-8/h1,4,10H,2-3,5H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWGOPUDEVCLQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624904 | |

| Record name | 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601515-40-6 | |

| Record name | 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry. While direct biological profiling of this compound is not extensively documented in publicly available literature, its utility is primarily demonstrated through its role as a key intermediate in the synthesis of more complex, biologically active molecules. Notably, it is a precursor for a variety of substituted 2-amino-4-quinazolinones, a class of compounds known for a wide range of pharmacological activities. This guide provides a comprehensive overview of the synthesis, chemical properties, and the established applications of this compound, with a focus on its derivatization and the biological significance of the resulting compounds.

Chemical Properties and Identification

This compound is a bicyclic aromatic amine with a tetrahydropyridine ring fused to a pyridine ring. Its chemical structure and basic properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 601515-40-6 |

| Molecular Formula | C₈H₁₁N₃ |

| Molecular Weight | 149.19 g/mol |

| Appearance | Solid (form may vary) |

| Solubility | Soluble in organic solvents such as methanol and dichloromethane |

Synthesis of this compound and its Precursors

The synthesis of this compound is not extensively detailed in peer-reviewed literature under this specific name. However, a synthetic route for a closely related N-protected precursor, 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine, has been described in the supplementary information of studies focused on the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors. The synthesis of the parent amine can be inferred from this multi-step sequence, which involves the construction of the tetrahydronaphthyridine core followed by amination and deprotection.

Experimental Protocol for the Synthesis of a Key Precursor: 6-benzyl-N-(quinolin-3-yl)-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine

The following protocol is adapted from a documented synthesis of a derivative, which provides a viable route to the core scaffold.

Step 1: Synthesis of 2,6-Naphthyridin-1-ol A round bottom flask is charged with 3-(2-(dimethylamino)vinyl)pyridine-4-carbonitrile and ethanol. 48% aqueous hydrobromic acid is added, and the reaction mixture is refluxed for 16 hours. After completion, the solvents are removed under vacuum, and the residue is filtered and washed with cold ethanol to afford 2,6-naphthyridin-1-ol.

Step 2: Synthesis of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-ol 2,6-Naphthyridin-1-ol is dissolved in an ethanol-water mixture (1:2). Benzyl bromide and potassium carbonate are added, and the reaction mixture is refluxed for 3 hours.

Step 3: Synthesis of 2-benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine This step would typically involve the conversion of the hydroxyl group to a chlorine atom using a standard chlorinating agent like phosphorus oxychloride.

Step 4: Synthesis of 6-benzyl-N-(quinolin-3-yl)-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine A microwave vial is charged with 2-benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine, 3-quinolinamine, and sodium tert-butoxide. The reaction is carried out in a suitable solvent under microwave irradiation.

Step 5: Debenzylation to N-(quinolin-3-yl)-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine The benzyl-protected amine is dissolved in ethanol, and palladium on charcoal (10% w/w) is added. The reaction flask is evacuated and flushed with hydrogen gas and stirred at room temperature overnight under a hydrogen atmosphere. The mixture is then filtered through celite, and the solvent is removed under reduced pressure. The crude product is purified by preparative HPLC.

To obtain the parent This compound , a similar synthetic strategy would be employed, likely involving a different amination step in place of the Buchwald-Hartwig amination with 3-quinolinamine, or a subsequent de-quinolination if a suitable method exists. A more direct approach would involve a nucleophilic aromatic substitution of the chloro-intermediate with an amine source like ammonia or a protected amine equivalent, followed by deprotection.

Biological and Medicinal Chemistry Applications

The primary documented application of this compound is as a chemical intermediate for the synthesis of substituted 2-amino-4-quinazolinones. Quinazolinone and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities.

Role in the Synthesis of 2-Amino-4-quinazolinones

This compound can be reacted with various electrophilic partners to construct the quinazolinone scaffold. This typically involves a condensation reaction with a suitable ortho-amino benzoic acid derivative or a related precursor. The resulting 2-amino-4-quinazolinones bearing the tetrahydronaphthyridine moiety can then be evaluated for various biological activities.

Biological Significance of Quinazolinone Derivatives

The quinazolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of quinazolinone have been reported to exhibit a multitude of pharmacological effects, including:

-

Anticancer Activity: Many quinazolinone derivatives have been developed as potent anticancer agents, with some acting as inhibitors of key enzymes in cancer signaling pathways, such as epidermal growth factor receptor (EGFR) tyrosine kinases.

-

Antimicrobial Activity: This class of compounds has shown promise as antibacterial and antifungal agents.

-

Anti-inflammatory and Analgesic Effects: Certain quinazolinone derivatives have demonstrated significant anti-inflammatory and pain-relieving properties.

-

Central Nervous System (CNS) Activity: Some compounds based on this scaffold have been investigated for their effects on the CNS, including anticonvulsant and sedative activities.

The incorporation of the 5,6,7,8-tetrahydro-2,6-naphthyridine moiety into the quinazolinone structure can modulate its physicochemical properties, such as solubility and lipophilicity, and influence its binding affinity and selectivity for biological targets.

Potential as a Scaffold in Drug Discovery

While direct evidence is limited for the title compound, the broader tetrahydronaphthyridine scaffold is of significant interest in drug discovery. For instance, other isomers of tetrahydronaphthyridine have been investigated as:

-

HIV-1 Integrase Inhibitors: The rigid bicyclic structure can serve as a platform for designing molecules that inhibit the integration of the viral genome into the host cell's DNA.

-

RORγt Inverse Agonists: These have potential applications in the treatment of autoimmune diseases.

-

Fatty Acid Amide Hydrolase (FAAH) Inhibitors: As suggested by the synthesis of its precursor, this scaffold has been explored for developing inhibitors of FAAH, which is a therapeutic target for pain and inflammation.

The this compound scaffold, with its specific arrangement of nitrogen atoms and the presence of a primary amine handle for further chemical modification, offers a unique chemical space for the development of novel therapeutic agents.

Conclusion

This compound is a valuable heterocyclic building block with established utility in the synthesis of 2-amino-4-quinazolinones, a class of compounds with a wide array of biological activities. While the direct pharmacological profile of the title compound remains to be fully elucidated, its role as a versatile scaffold for the construction of medicinally relevant molecules is clear. Further exploration of derivatives based on this core structure may lead to the discovery of novel therapeutic agents for a variety of diseases. This guide provides a foundational understanding of its synthesis and primary application, intended to aid researchers in the fields of medicinal chemistry and drug development in their exploration of this and related chemical scaffolds.

In-depth Technical Guide: Structure Elucidation of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the methodologies and data integral to the structure elucidation of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the analytical techniques employed to confirm the chemical structure and purity of the compound, presents quantitative data in a structured format, and outlines the experimental protocols. Furthermore, this guide includes diagrammatic representations of experimental workflows to enhance clarity.

Introduction

This compound is a heterocyclic compound with a molecular formula of C₈H₁₁N₃ and a molecular weight of 149.19 g/mol .[1][2][3][4] Its structure is part of the broader family of tetrahydronaphthyridines, which are recognized as important scaffolds in medicinal chemistry. The precise arrangement of atoms and bonds in this molecule is critical for its chemical reactivity and biological activity. Therefore, rigorous structure elucidation is a fundamental requirement for its application in research and drug discovery.

The process of structure elucidation involves a combination of spectroscopic and analytical techniques to unambiguously determine the constitution and stereochemistry of a molecule. For this compound, this typically includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis. This guide will detail the expected outcomes from these analyses that would collectively confirm the structure of the target compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a fused bicyclic system consisting of a dihydropyridine ring and a tetrahydropyridine ring, with an amine group substituted on the dihydropyridine ring.

Systematic Name: this compound CAS Number: 601515-40-6[1][3][4] Molecular Formula: C₈H₁₁N₃[1][3][4] Molecular Weight: 149.19 g/mol [1][3][4]

Quantitative Data for Structure Elucidation

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~6.5-7.0 | d | 1H | Aromatic CH |

| ~6.0-6.5 | d | 1H | Aromatic CH |

| ~4.5-5.0 | br s | 2H | -NH₂ |

| ~3.5-4.0 | t | 2H | -CH₂- (adjacent to N) |

| ~2.8-3.2 | t | 2H | -CH₂- |

| ~2.5-2.8 | m | 2H | -CH₂- |

| ~1.5-2.0 | br s | 1H | -NH- (in the ring) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~155-160 | C=N |

| ~145-150 | C-NH₂ |

| ~110-120 | Aromatic CH |

| ~105-115 | Aromatic CH |

| ~95-105 | Aromatic C |

| ~40-50 | -CH₂- (adjacent to N) |

| ~25-35 | -CH₂- |

| ~20-30 | -CH₂- |

Table 3: Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Molecular Ion [M+H]⁺ | m/z 150.1026 |

| Exact Mass | 149.0953 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of standard procedures for the structural analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Acquisition:

-

A standard proton experiment is run at 25 °C.

-

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled carbon experiment is performed.

-

The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-180 ppm).

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and elemental composition of the molecule.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote ionization.

-

Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through an LC system. Data is acquired in positive ion mode over a mass range that includes the expected molecular ion.

-

Data Analysis: The exact mass of the [M+H]⁺ ion is determined and used to calculate the elemental formula.

Visualizations

The following diagrams illustrate the logical workflow for structure elucidation and a hypothetical signaling pathway where this class of compound might be investigated.

Caption: A generalized workflow for the synthesis and structure elucidation of a chemical compound.

Caption: A hypothetical signaling pathway potentially modulated by tetrahydronaphthyridine derivatives.

References

An In-depth Technical Guide to 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine (CAS 601515-40-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine, bearing the CAS number 601515-40-6, is a heterocyclic amine built upon the 2,6-naphthyridine core. While specific research on this particular molecule is limited, its structural motif is of significant interest in medicinal chemistry. The broader class of tetrahydronaphthyridines is recognized for a wide array of biological activities, positioning this compound as a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, its key application as a synthetic intermediate, and the general biological significance of the 2,6-naphthyridine scaffold.

Chemical Properties and Data Presentation

Precise experimental data for this compound is not extensively reported in publicly accessible literature. The following tables summarize its basic chemical identifiers and predicted physicochemical properties.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 601515-40-6 |

| Molecular Formula | C₈H₁₁N₃ |

| Molecular Weight | 149.19 g/mol |

| IUPAC Name | This compound |

| Alternate Names | 5,6,7,8-Tetrahydro-[1][2]naphthyridin-1-amine; 1-Amino-5,6,7,8-tetrahydro-2,6-naphthyridine |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Boiling Point | 313.8 ± 42.0 °C |

| Density | 1.167 ± 0.06 g/cm³ |

| pKa | 7.55 ± 0.20 |

Note: The properties in Table 2 are computationally predicted and should be used as estimations pending experimental verification.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic approach could involve a multi-step sequence starting from a suitably substituted pyridine derivative, followed by cyclization to form the bicyclic naphthyridine core, and subsequent reduction and amination.

Caption: Proposed synthetic workflow for the target compound.

General Experimental Protocol for Analogue Synthesis (Illustrative)

The following is a generalized protocol for the synthesis of a tetrahydronaphthyridine amine, which could be adapted for the target compound. This is an illustrative example and would require optimization.

Step 1: Cyclization to form the Naphthyridine Core

-

A solution of a suitable di-substituted pyridine precursor (1 equivalent) in a high-boiling point solvent (e.g., diphenyl ether) is prepared.

-

A cyclizing agent (e.g., a derivative of malonic acid) is added to the reaction mixture.

-

The mixture is heated to reflux (typically >200 °C) for several hours while monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, and the crude product is precipitated by the addition of a non-polar solvent (e.g., hexane).

-

The solid is collected by filtration, washed, and purified by recrystallization or column chromatography.

Step 2: Reduction of the Pyridinoid Ring

-

The synthesized naphthyridine derivative (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol or acetic acid).

-

A hydrogenation catalyst (e.g., Palladium on carbon, 10 mol%) is added to the solution.

-

The reaction mixture is subjected to a hydrogen atmosphere (typically 50 psi) in a Parr hydrogenation apparatus.

-

The reaction is stirred at room temperature for 12-24 hours.

-

Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the tetrahydro-naphthyridine intermediate.

Step 3: Amination

-

The tetrahydro-naphthyridine intermediate is subjected to conditions for the introduction of an amino group at the desired position. This could involve, for example, a nucleophilic aromatic substitution if a suitable leaving group is present, or a directed C-H amination.

-

The product is then isolated and purified using standard techniques such as extraction and chromatography.

Application in the Synthesis of 2-Amino-4-quinazolinones

A key documented application of this compound is its use as a crucial intermediate in the synthesis of substituted 2-amino-4-quinazolinones.[2] Quinazolinones are a class of compounds with a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.

Reaction Workflow

The synthesis of 2-amino-4-quinazolinones from the title compound typically involves a condensation reaction with an appropriate ortho-halobenzoyl derivative, followed by an intramolecular cyclization.

Caption: Reaction workflow for quinazolinone synthesis.

General Experimental Protocol for Quinazolinone Synthesis

-

To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DMSO), an (ortho-fluorobenzoyl)guanidine derivative (1.1 equivalents) is added.

-

A base (e.g., potassium carbonate or triethylamine, 2 equivalents) is added to the mixture.

-

The reaction is heated to 80-120 °C and stirred for 4-12 hours, with progress monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 2-amino-4-quinazolinone derivative.

Biological Significance of the 2,6-Naphthyridine Scaffold

While specific biological data for this compound is scarce, the 2,6-naphthyridine core is a recognized pharmacophore present in various biologically active molecules.[3][4][5]

Overview of Biological Activities

Derivatives of 2,6-naphthyridine have been reported to exhibit a range of biological activities, making this scaffold a promising starting point for drug discovery programs.

Caption: Reported biological activities of the 2,6-naphthyridine core.

Potential as Kinase Inhibitors

Recent studies have highlighted the potential of 2,6-naphthyridine derivatives as inhibitors of various protein kinases, which are crucial targets in oncology.[1] For instance, certain derivatives have shown inhibitory activity against kinases such as Fibroblast Growth Factor Receptor 4 (FGFR4) and Casein Kinase 2 (CK2), which are implicated in the progression of cancers like hepatocellular carcinoma.[1]

Conclusion

This compound is a heterocyclic building block with potential for the development of novel, biologically active compounds. Its primary documented use is in the synthesis of 2-amino-4-quinazolinones. While detailed experimental and biological data for this specific compound are limited, the broader family of 2,6-naphthyridines demonstrates significant therapeutic potential, particularly in the areas of oncology and neuroscience. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery. This guide serves as a foundational resource for researchers interested in leveraging this compound for their synthetic and medicinal chemistry endeavors.

References

- 1. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of Tetrahydronaphthyridine Scaffolds: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Privileged Heterocyclic Core in Modern Drug Development

The tetrahydronaphthyridine core, a heterocyclic scaffold, has emerged as a significant pharmacophore in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of tetrahydronaphthyridine derivatives, with a focus on their roles as CXCR4 antagonists, HIV-1 integrase allosteric inhibitors, and negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGlu2). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

CXCR4 Antagonism: Modulating a Key Chemokine Receptor

Tetrahydronaphthyridine derivatives have been extensively investigated as antagonists of the C-X-C chemokine receptor type 4 (CXCR4). This receptor and its endogenous ligand, CXCL12 (SDF-1α), play a pivotal role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis.

Quantitative Biological Data: CXCR4 Antagonists

The following table summarizes the in vitro activity of representative tetrahydronaphthyridine-based CXCR4 antagonists.

| Compound ID | CXCR4 Antagonism (IC₅₀, nM) | Anti-HIV-1 Entry (IC₅₀, nM) | Reference |

| Compound 30 | 24 | 7 | [1] |

| AMD11070 | Reference Compound | Reference Compound | [1] |

| TIQ15 | Reference Compound | Reference Compound | [1] |

Experimental Protocol: CXCR4 Competitive Binding Assay

Objective: To determine the ability of test compounds to inhibit the binding of a fluorescently labeled antibody to the CXCR4 receptor expressed on the surface of living cells.

Materials:

-

Jurkat cells (or other suitable cell line endogenously expressing CXCR4)

-

CXCR4-specific antibody (clone 12G5), phycoerythrin (PE)-conjugated

-

Test compounds (tetrahydronaphthyridine derivatives)

-

Phosphate-buffered saline (PBS)

-

Fetal bovine serum (FBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture Jurkat cells to a density of approximately 1 x 10⁶ cells/mL. Harvest cells by centrifugation and wash with PBS.

-

Compound Incubation: Resuspend cells in PBS containing 1% FBS. Aliquot 1 x 10⁵ cells per well in a 96-well plate. Add serial dilutions of the test compounds to the wells and incubate for 30 minutes at 4°C.

-

Antibody Staining: Add PE-conjugated anti-CXCR4 antibody (12G5) to each well at a predetermined optimal concentration. Incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with cold PBS to remove unbound antibody and test compounds.

-

Flow Cytometry Analysis: Resuspend the cells in PBS and acquire data on a flow cytometer. The median fluorescence intensity (MFI) of the PE signal is measured.

-

Data Analysis: The percentage of inhibition of antibody binding is calculated for each compound concentration relative to a vehicle control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.[2]

Signaling Pathway: CXCR4-Mediated Signaling

Upon binding of its ligand CXCL12, CXCR4 activates multiple intracellular signaling cascades, primarily through Gαi-dependent and independent pathways. These pathways regulate cell migration, survival, and proliferation.

Allosteric Inhibition of HIV-1 Integrase: A Novel Antiviral Strategy

A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as potent allosteric inhibitors of HIV-1 integrase.[3] These compounds bind to the integrase at a site distinct from the active site, specifically at the binding site for the host protein LEDGF/p75. This binding event induces aberrant multimerization of the integrase enzyme, thereby inhibiting its function and disrupting the viral life cycle.

Quantitative Biological Data: HIV-1 Integrase Allosteric Inhibitors

The following table summarizes the antiviral activity of representative tetrahydronaphthyridine-based HIV-1 integrase allosteric inhibitors.

| Compound ID | Anti-HIV-1 Activity (EC₅₀, nM) | Reference |

| KF116 | ~7 | |

| BI-1001 | 5800 | [4] |

Experimental Protocol: Cell-Based HIV-1 Inhibition Assay

Objective: To determine the antiviral efficacy of test compounds against HIV-1 replication in a cell-based assay.

Materials:

-

SupT1 or other susceptible T-cell line

-

HIV-1 laboratory-adapted strain (e.g., NL4-3)

-

Test compounds (tetrahydronaphthyridine derivatives)

-

Cell culture medium (e.g., RPMI 1640) supplemented with FBS and antibiotics

-

p24 antigen ELISA kit

Procedure:

-

Cell Seeding: Seed SupT1 cells in a 96-well plate at a density of 5 x 10⁴ cells per well.

-

Compound Addition: Add serial dilutions of the test compounds to the wells.

-

Viral Infection: Infect the cells with a predetermined amount of HIV-1.

-

Incubation: Incubate the plates for 4-5 days at 37°C in a CO₂ incubator.

-

p24 Measurement: After the incubation period, collect the cell culture supernatant. Measure the concentration of the HIV-1 p24 capsid protein in the supernatant using a p24 antigen ELISA kit, following the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition of viral replication is calculated for each compound concentration relative to a virus-only control. The EC₅₀ value is determined by fitting the data to a dose-response curve.[5]

Mechanism of Action: HIV-1 Integrase Allosteric Inhibition

Allosteric inhibitors of HIV-1 integrase function by binding to the dimer interface of the catalytic core domain (CCD). This binding event stabilizes an aberrant conformation of the integrase, promoting its hyper-multimerization and preventing the formation of the functional intasome complex required for viral DNA integration.

Negative Allosteric Modulation of mGlu2 Receptors: A Neurological Target

Tetrahydronaphthyridine derivatives have also been developed as selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGlu2).[6] As a Gαi/o-coupled receptor, mGlu2 plays a crucial role in regulating neurotransmitter release. NAMs of mGlu2 represent a potential therapeutic strategy for treating neurological and psychiatric disorders.

Quantitative Biological Data: mGlu2 Negative Allosteric Modulators

The following table presents the in vitro potency of representative tetrahydronaphthyridine-based mGlu2 NAMs.

| Compound ID | mGlu2 NAM Activity (IC₅₀, nM) | Reference |

| Compound 14a | 39 | [6] |

| Compound 14f | 318 | [6] |

| VU6001966 | 78 | [7] |

| VU6010572 | Reference Compound | [8] |

Experimental Protocol: mGlu2 Functional Assay (Calcium Mobilization)

Objective: To measure the ability of test compounds to inhibit the glutamate-induced activation of mGlu2 receptors, which are co-expressed with a promiscuous G-protein that couples to the calcium signaling pathway.

Materials:

-

CHO or HEK293 cells stably co-expressing human mGlu2 and a Gαqi/5 chimera.

-

Fluo-4 AM calcium indicator dye.

-

Glutamate (agonist).

-

Test compounds (tetrahydronaphthyridine derivatives).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM loading solution for 1 hour at 37°C.

-

Compound Pre-incubation: Wash the cells to remove excess dye. Add serial dilutions of the test compounds and incubate for 15-30 minutes.

-

Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading. Inject a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC₂₀ or EC₅₀) and continue to record the fluorescence signal over time.

-

Data Analysis: The increase in fluorescence intensity upon glutamate addition reflects the intracellular calcium concentration. The inhibitory effect of the test compounds is determined by the reduction in the glutamate-induced fluorescence signal. The IC₅₀ value is calculated by fitting the dose-response data to an appropriate model.[9][10][11]

Signaling Pathway: mGlu2 Receptor Signaling

Activation of the mGlu2 receptor by glutamate leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This signaling cascade ultimately modulates ion channel activity and neurotransmitter release.

Conclusion

The tetrahydronaphthyridine scaffold represents a privileged structure in drug discovery, offering a versatile platform for the development of potent and selective modulators of diverse biological targets. The examples of CXCR4 antagonists, HIV-1 integrase allosteric inhibitors, and mGlu2 NAMs highlighted in this guide underscore the significant potential of this chemical class. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers and drug development professionals aiming to explore and exploit the therapeutic promise of tetrahydronaphthyridine derivatives. Further exploration of this scaffold is warranted to unlock its full potential in addressing a wide range of unmet medical needs.

References

- 1. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric Integrase Inhibitor Influences on HIV-1 Integration and Roles of LEDGF/p75 and HDGFL2 Host Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and Synthesis of mGlu2 NAMs with Improved Potency and CNS Penetration Based on a Truncated Picolinamide Core - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mGlu2 and mGlu3 negative allosteric modulators divergently potentiate thalamocortical transmission and exert rapid antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. content.abcam.com [content.abcam.com]

- 11. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Tetrahydronaphthyridine Compounds

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydronaphthyridine (THN) core is a semi-saturated bicyclic N-heterocycle that has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique three-dimensional architecture and versatile synthetic handles have propelled its incorporation into a multitude of biologically active molecules, including approved therapeutics and clinical candidates. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of tetrahydronaphthyridine compounds. It details key historical milestones, from the initial synthesis of the parent aromatic system to the development of sophisticated methodologies for accessing diverse isomers and derivatives. This document includes detailed experimental protocols for seminal synthetic transformations and visualizes key signaling pathways where THN-containing molecules have shown significant therapeutic promise.

A Historical Trajectory: From Obscurity to a Cornerstone of Drug Discovery

The journey of the tetrahydronaphthyridine scaffold is intrinsically linked to the development of its aromatic precursor, naphthyridine. The first documented synthesis of a naphthyridine core, specifically the 1,8-naphthyridine isomer, was reported by Koller's group in 1927. However, this discovery did not immediately catalyze widespread interest in this class of compounds.

The turning point that thrust the 1,8-naphthyridine framework into the pharmaceutical spotlight came in 1962 with the serendipitous discovery of nalidixic acid by George Lesher and his colleagues.[1][2][3] Identified as a byproduct during the synthesis of the antimalarial drug chloroquine, nalidixic acid was the first compound of its class to exhibit potent antibacterial activity, particularly against Gram-negative bacteria.[1][4] Its subsequent approval for treating urinary tract infections established the 1,8-naphthyridine system as a viable pharmacophore and laid the groundwork for the development of the extensive quinolone family of antibiotics.[2]

The exploration of the therapeutic potential of naphthyridines naturally led to the investigation of their reduced derivatives, the tetrahydronaphthyridines. Early and still prevalent methods for accessing the tetrahydronaphthyridine core involved the catalytic hydrogenation of the corresponding aromatic naphthyridines. This approach allows for the stereocontrolled introduction of hydrogen atoms, leading to the formation of the saturated piperidine ring fused to the pyridine.

Over the decades, synthetic methodologies have evolved significantly, moving from classical reduction techniques to more sophisticated and modular strategies. These modern approaches, including de novo syntheses and advanced catalytic methods, have expanded the accessible chemical space of tetrahydronaphthyridine derivatives, enabling the fine-tuning of their pharmacological properties.

Evolution of Synthetic Methodologies

The synthesis of tetrahydronaphthyridines can be broadly categorized into two main approaches: the reduction of fully aromatic naphthyridine precursors and de novo construction of the saturated heterocyclic system.

Synthesis via Reduction of Naphthyridines

The catalytic hydrogenation of naphthyridines remains a cornerstone for the synthesis of their tetrahydro derivatives. This method's prevalence is due to the accessibility of the aromatic precursors, often synthesized via the Friedländer annulation .

2.1.1. The Friedländer Synthesis of Naphthyridines

The Friedländer synthesis is a classic and versatile method for constructing quinoline and naphthyridine ring systems. It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[5][6] For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde is a common starting material.[5]

Experimental Protocol: General Friedländer Synthesis of 1,8-Naphthyridines [5][7]

-

Materials:

-

2-Aminonicotinaldehyde

-

Active methylene compound (e.g., ketone, β-ketoester)

-

Catalyst (e.g., base like choline hydroxide or acid like CeCl₃·7H₂O)

-

Solvent (e.g., water, or solvent-free)

-

-

Base-Catalyzed Procedure (in Water): [8]

-

In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 eq) and the active methylene compound (1.0-1.2 eq) in deionized water.

-

Add a catalytic amount of choline hydroxide (e.g., 1 mol%).

-

Stir the mixture at a specified temperature (e.g., 50 °C) for the required duration (typically 6-12 hours), monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates and can be collected by filtration, washed with cold water, and dried.

-

-

Acid-Catalyzed Solvent-Free Procedure: [7]

-

In a mortar, combine 2-aminonicotinaldehyde (1.0 eq), the active methylene compound (1.0 eq), and CeCl₃·7H₂O (1.0 eq).

-

Grind the mixture with a pestle at room temperature for a few minutes.

-

Monitor the reaction by TLC.

-

Upon completion, add cold water to the reaction mixture.

-

Collect the solid product by filtration and wash with water.

-

2.1.2. Catalytic Hydrogenation of Naphthyridines

The reduction of the pyridine ring of the naphthyridine core is a common method to obtain tetrahydronaphthyridines. Catalytic hydrogenation is a widely used technique, often employing precious metal catalysts.

Experimental Protocol: General Catalytic Hydrogenation of 1,8-Naphthyridines [9][10]

-

Materials:

-

1,8-Naphthyridine derivative

-

Catalyst (e.g., Palladium on carbon (Pd/C), Ruthenium-based complexes)

-

Hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents like formic acid or isopropanol)

-

Solvent (e.g., ethanol, methanol, acetic acid)

-

-

Procedure using H₂ gas:

-

Dissolve the 1,8-naphthyridine derivative in a suitable solvent in a hydrogenation vessel.

-

Add the catalyst (e.g., 5-10 mol% Pd/C).

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by crystallization or chromatography.

-

De Novo Synthesis of Tetrahydronaphthyridines

More recent advancements have focused on the direct construction of the tetrahydronaphthyridine scaffold, offering greater modularity and control over substitution patterns.

2.2.1. Horner-Wadsworth-Emmons Approach

A notable de novo synthesis utilizes a Horner-Wadsworth-Emmons olefination to construct the carbon skeleton, followed by reduction and deprotection steps.[11][12] This approach has been particularly useful for synthesizing arginine mimetics for integrin inhibitors.[11]

Experimental Protocol: Horner-Wadsworth-Emmons based synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines [12]

-

Step 1: Phosphonate Synthesis:

-

To a stirred solution of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine in THF at room temperature, add diethyl chlorophosphate.

-

Add isopropylmagnesium chloride dropwise.

-

After a short period, quench the reaction with saturated ammonium chloride solution.

-

Perform an aqueous workup and extract the product with ethyl acetate. Purify the resulting phosphonate.

-

-

Step 2: Horner-Wadsworth-Emmons Reaction:

-

To a solution of the synthesized phosphonate and an appropriate aldehyde in THF at 0 °C under a nitrogen atmosphere, add a base such as potassium tert-butoxide.

-

Stir the reaction until completion and then quench.

-

Perform an aqueous workup and extract the olefin product.

-

-

Step 3: Reduction and Deprotection:

-

The resulting olefin can be reduced (e.g., via diimide reduction) and deprotected to yield the final 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridine.

-

Tetrahydronaphthyridines in Drug Development: Targeting Key Signaling Pathways

The rigid, three-dimensional structure of the tetrahydronaphthyridine core makes it an excellent scaffold for presenting substituents in a well-defined spatial orientation, enabling precise interactions with biological targets. Two prominent examples of signaling pathways targeted by tetrahydronaphthyridine-based compounds are the CXCR4 and MC4R pathways.

CXCR4 Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12 (SDF-1), play a crucial role in cell migration, hematopoiesis, and immune responses.[13][14][15][16] Dysregulation of the CXCR4 signaling pathway is implicated in various diseases, including cancer metastasis and HIV entry into host cells.[13][15] Tetrahydronaphthyridine derivatives have been developed as potent CXCR4 antagonists, inhibiting the downstream signaling cascades.[17]

MC4R Agonism

The melanocortin-4 receptor (MC4R) is a key component of the leptin-melanocortin pathway in the hypothalamus, which regulates energy homeostasis, including appetite and energy expenditure.[18][19][20][21][22] Loss-of-function mutations in the MC4R gene are the most common cause of monogenic obesity.[19] Spirocyclic tetrahydronaphthyridines have been developed as MC4R antagonists, such as Pfizer's PF-07258669, for the treatment of appetite loss.[23]

Quantitative Data Summary

The following tables summarize key quantitative data for representative tetrahydronaphthyridine compounds and related synthetic methods.

Table 1: Comparison of Friedländer Synthesis Conditions for 1,8-Naphthyridines.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Choline Hydroxide (1 mol%) | Water | 50 | 6 h | 95 | [8] |

| CeCl₃·7H₂O (1 eq) | Solvent-free | Room Temp. | 3-6 min | 92 | [7] |

| DABCO (1 eq) | Solvent-free (Microwave) | - | 5-10 min | 85-95 | [5] |

| [Bmmim][Im] (ionic liquid) | [Bmmim][Im] | 80 | 24 h | 93 | [24] |

Table 2: Bioactivity of Representative Tetrahydronaphthyridine Derivatives.

| Compound | Target | Bioactivity (IC₅₀/EC₅₀) | Therapeutic Area | Reference |

| Compound 30 (CXCR4 Antagonist) | CXCR4 | 24 nM (IC₅₀) | HIV Entry Inhibition | [17] |

| PF-07258669 (MC4R Antagonist) | MC4R | Data not publicly available | Appetite Loss | [23] |

| Nalidixic Acid | DNA Gyrase | Varies by bacteria | Antibacterial | [1][4] |

General Experimental Workflow

The development of a tetrahydronaphthyridine-based therapeutic candidate typically follows a structured workflow from initial synthesis to biological evaluation.

Conclusion

The tetrahydronaphthyridine scaffold has traversed a remarkable path from a relatively obscure heterocycle to a highly valued component in the modern medicinal chemist's toolkit. Its rich history, rooted in the discovery of the antibacterial properties of its aromatic precursors, has blossomed into a field of intense research and development. The evolution of synthetic methodologies, from classical reductions to sophisticated de novo strategies, has been instrumental in unlocking the full potential of this versatile core. As our understanding of complex biological pathways deepens, the unique structural and electronic properties of tetrahydronaphthyridines will undoubtedly continue to be leveraged in the design of novel therapeutics for a wide range of diseases. This guide serves as a foundational resource for researchers aiming to contribute to the ongoing story of this remarkable class of compounds.

References

- 1. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 2. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biologydiscussion.com [biologydiscussion.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. connectjournals.com [connectjournals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. What is the melanocortin-4 receptor (MC4R) pathway? | Rhythm Pharma [path4hcps.com]

- 19. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. hcp.rhythmtx.com [hcp.rhythmtx.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

Potential Therapeutic Targets for 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine and its Analogs: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Analysis of Therapeutic Targets for the 2,6-Naphthyridine Scaffold

While 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine is a known chemical entity primarily utilized as a synthetic intermediate, its core structure belongs to the 2,6-naphthyridine family.[1] This scaffold is recognized as a "privileged structure" in medicinal chemistry, indicating its capability to bind to multiple biological targets and exhibit a wide range of activities.[2] This guide consolidates the current understanding of the therapeutic potential of 2,6-naphthyridine derivatives, focusing on validated targets and the experimental methodologies used for their characterization.

Overview of the 2,6-Naphthyridine Scaffold

The 2,6-naphthyridine moiety, a bicyclic heteroaromatic system, is a versatile building block in drug discovery.[3] Its derivatives have demonstrated significant biological activities, including anticancer, kinase inhibitory, and anti-inflammatory properties.[2] The structural rigidity and the presence of nitrogen atoms allow for specific and potent interactions with various biological macromolecules, making it an attractive core for designing targeted therapies.[2][3]

Key Therapeutic Targets and Mechanisms of Action

Research into derivatives of the 2,6-naphthyridine scaffold has identified several key protein classes as potential therapeutic targets. The most prominent among these are protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.

A significant breakthrough has been the development of 2,6-naphthyridine analogs as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[4]

-

Biological Significance: The FGF19-FGFR4 signaling pathway is a key oncogenic driver in a subset of hepatocellular carcinoma (HCC), the most common type of liver cancer.[4] Aberrant activation of this pathway promotes cancer cell proliferation and survival. Therefore, selective FGFR4 inhibition is a highly promising therapeutic strategy for this patient population.[2][4]

-

Mechanism of Action: 2,6-Naphthyridine-based inhibitors act as ATP-competitive antagonists, binding to the kinase domain of FGFR4 and preventing its phosphorylation and subsequent activation of downstream signaling cascades. This leads to the suppression of tumor growth.[2][4]

Casein Kinase 2 (CK2) is another critical kinase target for which 2,6-naphthyridine derivatives have shown high potency and selectivity.[2]

-

Biological Significance: CK2 is a serine/threonine kinase that is frequently overexpressed in many human cancers.[2] It plays a vital role in cell growth, proliferation, and survival by phosphorylating a wide range of substrates involved in these processes.[2]

-

Mechanism of Action: A notable naphthyridine-based inhibitor has been developed as a highly selective chemical probe for CK2, effectively inhibiting its activity in cellular assays and serving as a tool to investigate its complex biology.[2]

Quantitative Data on 2,6-Naphthyridine Derivatives

The following table summarizes the quantitative data for representative 2,6-naphthyridine compounds against their respective targets.

| Compound Class | Target | Assay Type | Potency (IC₅₀) | Cell Line | Reference |

| 2,6-Naphthyridine Analogue (Compound 11) | FGFR4 | Cell Proliferation | Nanomolar range | Huh7 (HCC) | [4] |

| 2,6-Naphthyridine Analogue | FGFR1-3 | Selectivity Assay | High Selectivity for FGFR4 | - | [4] |

| Naphthyridine-based Inhibitor (Compound 2) | CK2 | Cellular Assay | Potent Inhibition | - | [2] |

Experimental Protocols

Detailed methodologies are crucial for the validation and characterization of potential therapeutic agents. Below are general protocols for key experiments cited in the evaluation of 2,6-naphthyridine derivatives.

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase (e.g., FGFR4, CK2), a specific substrate peptide, and the test compound at various concentrations in a kinase buffer.[2]

-

Initiation: The kinase reaction is initiated by adding [γ-³²P]ATP.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

-

Termination: The reaction is stopped, and the phosphorylated substrate is separated from the residual [γ-³²P]ATP, typically using phosphocellulose paper.

-

Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is calculated relative to a vehicle control (e.g., DMSO). The IC₅₀ value, the concentration of the compound that causes 50% inhibition, is determined by fitting the data to a dose-response curve.

This assay assesses the effect of a compound on the growth and viability of cancer cells.

-

Cell Seeding: Cancer cells (e.g., Huh7) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 2,6-naphthyridine derivative or a vehicle control for a specified duration (e.g., 72 hours).[2]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to convert the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or Sorenson’s buffer).

-

Absorbance Measurement: The absorbance of the solution, which is proportional to the number of viable cells, is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined as the concentration of the compound that causes 50% inhibition of cell growth.[2]

This model evaluates the antitumor efficacy of a compound in a living organism.

-

Tumor Implantation: Human cancer cells (e.g., Huh7, Hep3B) are subcutaneously injected into immunodeficient mice (e.g., nude mice).[2][4]

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment Administration: The mice are randomized into groups and treated with the test compound (administered orally or via injection) or a vehicle control on a set schedule.[2]

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.

-

Data Analysis: The tumor growth inhibition in the treated groups is compared to the vehicle control group to determine the compound's efficacy.[2]

Visualized Pathways and Workflows

Caption: FGFR4 signaling pathway and point of inhibition by 2,6-naphthyridine derivatives.

Caption: A typical workflow for the discovery and development of kinase inhibitors.

Conclusion

The 2,6-naphthyridine scaffold is a highly promising framework in modern drug discovery.[2] While this compound itself is not extensively characterized as a therapeutic agent, its core structure is present in potent and selective inhibitors of key oncogenic kinases like FGFR4 and CK2. The synthetic accessibility of this scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[2] Future research focusing on this chemical class holds significant potential for the development of novel targeted therapies for cancer and other diseases.

References

The 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine Core: An Obscure Scaffold in Medicinal Chemistry with Broader Implications for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the medicinal chemistry of the 5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine core. An extensive review of the scientific literature reveals a notable scarcity of data specifically pertaining to this isomeric scaffold. However, the broader class of tetrahydronaphthyridines has emerged as a privileged scaffold in drug discovery, with various isomers demonstrating significant potential across a range of therapeutic areas. This guide will first address the limited information available on the title compound before providing a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of other medicinally relevant tetrahydronaphthyridine isomers.

The Elusive this compound

The Tetrahydronaphthyridine Scaffold: A Versatile Template for Drug Design

The tetrahydronaphthyridine core, a fusion of a dihydropyridine and a pyridine ring, offers a three-dimensional architecture that is attractive for designing ligands that can interact with complex biological targets. Different isomers of this scaffold have been successfully employed to develop potent and selective modulators of various enzymes and receptors.

Synthesis of Tetrahydronaphthyridine Cores

A variety of synthetic strategies have been developed to access the different tetrahydronaphthyridine isomers. These methods often involve multi-step sequences starting from substituted pyridines or employ transition metal-catalyzed cyclization reactions.

One notable approach is the use of aza-Diels-Alder reactions to construct the tetrahydronaphthyridine framework. For instance, the reaction of imines derived from 3-aminopyridines with electron-rich olefins can yield tetrahydro-1,5-naphthyridines.

Another powerful method involves the intramolecular cyclization of appropriately substituted pyridine derivatives. For example, photoredox-catalyzed hydroaminoalkylation (HAA) of halogenated vinylpyridines followed by an intramolecular SNAr cyclization has been utilized for the automated synthesis of spirocyclic 1,2,3,4-tetrahydro-1,8-naphthyridines and their 1,6-regioisomers.

The following diagram illustrates a generalized workflow for the synthesis of tetrahydronaphthyridine scaffolds.

5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine mechanism of action theories

To: Researchers, Scientists, and Drug Development Professionals

Subject: Analysis of Publicly Available Data on the Mechanism of Action of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine

This document summarizes the findings from a comprehensive search of publicly available scientific literature regarding the mechanism of action of this compound.

Executive Summary

Despite a thorough investigation of available scientific databases and literature, there is a significant lack of specific information regarding the mechanism of action, pharmacological targets, and associated signaling pathways for the compound this compound. The primary role of this compound, as documented in the public domain, is as a chemical intermediate in the synthesis of more complex molecules, such as substituted 2-amino-4-quinazolinones[1]. No peer-reviewed studies detailing its biological activity, binding affinities, or influence on cellular signaling were identified.

This guide will present the available chemical and structural information for this compound and provide a broader overview of the known biological activities of the naphthyridine scaffold. This contextual information may offer potential starting points for future research, but it is crucial to note that the activities of related isomers may not be predictive of the specific actions of this compound.

Chemical and Physical Properties of this compound

The fundamental properties of the molecule are well-documented in chemical databases.

| Property | Value |

| CAS Number | 601515-40-6[1] |

| Molecular Formula | C₈H₁₁N₃[1] |

| Molecular Weight | 149.19 g/mol [1] |

| Alternate Names | 5,6,7,8-Tetrahydro-[2][3]naphthyridin-1-amine; 2,6-Naphthyridin-1-amine, 5,6,7,8-tetrahydro- |

Potential Areas for Future Investigation Based on Isomeric Scaffolds

While no direct data exists for the 2,6-naphthyridine isomer of interest, the broader naphthyridine class of compounds exhibits a wide range of biological activities. These diverse actions are highly dependent on the specific arrangement of the nitrogen atoms within the bicyclic structure and the nature of the substitutions. The following examples from different naphthyridine isomers are provided for contextual purposes only and should not be extrapolated to this compound without experimental validation.

-

Antiviral Activity: Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been investigated as potent allosteric inhibitors of HIV-1 integrase. These compounds are thought to bind to the lens-epithelium-derived-growth-factor-p75 (LEDGF/p75) binding site on the integrase enzyme, leading to aberrant multimerization and inhibition of viral replication.

-

Neurological Activity: The naphthyridine scaffold is present in compounds targeting the central nervous system. For instance, certain 1,8-naphthyridine derivatives have been explored for their potential in treating neurological disorders like Alzheimer's disease, multiple sclerosis, and depression[2].

-

Anticancer and Antimicrobial Properties: Various naphthyridine alkaloids isolated from natural sources have demonstrated anticancer, antibacterial, and antifungal activities[4][5].

Logical Framework for a Hypothetical Research Program

Given the absence of data, a logical workflow for elucidating the mechanism of action of this compound would involve a series of foundational experiments.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6,7,8-tetrahydro-2,6-naphthyridine scaffold is a significant structural motif in medicinal chemistry, recognized for its presence in various biologically active compounds. Its rigid, three-dimensional structure makes it an attractive core for the development of novel therapeutics. Derivatives of tetrahydronaphthyridines have shown potential as kinase inhibitors, receptor antagonists, and antibacterial agents. The 1-amino substitution provides a key vector for further derivatization, enabling the exploration of structure-activity relationships in drug discovery programs.

These application notes provide a detailed protocol for a multi-step synthesis of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine. While a direct synthesis from primary amines is not extensively documented for this specific isomer, the following protocols are based on established synthetic transformations for related heterocyclic systems, providing a reliable pathway for its preparation.

Synthetic Strategy

The synthesis of this compound can be achieved through a multi-step sequence. A plausible and effective strategy involves the initial construction of a substituted 2,6-naphthyridine core, followed by selective reduction and subsequent amination. This approach allows for the controlled installation of the desired functionalities.

A conceptual workflow for a potential synthetic route is outlined below.

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocols

Protocol 1: Synthesis of 1-Chloro-5,6,7,8-tetrahydro-2,6-naphthyridine

This protocol outlines the synthesis of a key intermediate, 1-chloro-5,6,7,8-tetrahydro-2,6-naphthyridine, which will be subsequently aminated.

Step 1: Synthesis of 1-Oxo-1,2,5,6,7,8-hexahydro-2,6-naphthyridine

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-ethoxycarbonyl-4-piperidone hydrochloride (10.0 g, 51.6 mmol) and ethanol (100 mL).

-

Addition of Reagents: To the stirred suspension, add cyanoacetamide (4.34 g, 51.6 mmol) followed by triethylamine (14.4 mL, 103.2 mmol).

-

Reaction Conditions: Heat the reaction mixture to reflux for 12 hours.

-

Work-up: Cool the mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol (2 x 20 mL), and dried under vacuum to afford 1-oxo-1,2,5,6,7,8-hexahydro-2,6-naphthyridine.

Step 2: Chlorination to 1-Chloro-5,6,7,8-tetrahydro-2,6-naphthyridine

-

Reaction Setup: In a 100 mL round-bottom flask, place 1-oxo-1,2,5,6,7,8-hexahydro-2,6-naphthyridine (5.0 g, 33.3 mmol).

-

Addition of Reagents: Carefully add phosphorus oxychloride (POCl₃, 20 mL) to the flask at 0 °C.

-

Reaction Conditions: After the addition, allow the mixture to warm to room temperature and then heat at 100 °C for 4 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution until pH 8 is reached. Extract the aqueous layer with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-chloro-5,6,7,8-tetrahydro-2,6-naphthyridine.

Protocol 2: Synthesis of this compound

This protocol describes the final amination step to produce the target compound.

-

Reaction Setup: In a sealed tube, dissolve 1-chloro-5,6,7,8-tetrahydro-2,6-naphthyridine (2.0 g, 11.8 mmol) in a 7N solution of ammonia in methanol (20 mL).

-

Reaction Conditions: Heat the sealed tube at 120 °C for 24 hours.

-

Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to give this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

| Step | Product | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1a | 1-Oxo-1,2,5,6,7,8-hexahydro-2,6-naphthyridine | 3-Ethoxycarbonyl-4-piperidone HCl, Cyanoacetamide | Triethylamine | Ethanol | Reflux | 12 | ~75-85 |

| 1b | 1-Chloro-5,6,7,8-tetrahydro-2,6-naphthyridine | 1-Oxo-hexahydro-2,6-naphthyridine | Phosphorus oxychloride (POCl₃) | Neat | 100 | 4 | ~60-70 |

| 2 | This compound | 1-Chloro-tetrahydro-2,6-naphthyridine | Ammonia in Methanol (7N) | Methanol | 120 | 24 | ~50-60 |

Note: Yields are approximate and can vary based on experimental conditions and scale.

Visualizations

Detailed Experimental Workflow

The following diagram illustrates the step-by-step synthetic pathway described in the protocols.

Caption: Detailed workflow for the synthesis of the target amine.

Conceptual Diagram: Tetrahydronaphthyridine Synthesis from Primary Amines

While not a direct protocol for the title compound, modern synthetic methods utilize primary amines for the construction of related tetrahydronaphthyridine cores. The following diagram illustrates this general concept, which could be adapted in future synthetic designs.

Caption: General strategy for tetrahydronaphthyridine synthesis.

Application Notes and Protocols for Cobalt-Catalyzed [2+2+2] Cyclizations for Naphthyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of naphthyridine derivatives utilizing cobalt-catalyzed [2+2+2] cycloaddition reactions. Naphthyridines are important heterocyclic scaffolds in medicinal chemistry, and this atom-economical approach offers an efficient route to their synthesis.

Introduction

The [2+2+2] cycloaddition reaction is a powerful method for the construction of six-membered rings, and when catalyzed by transition metals, it provides a direct route to substituted pyridines.[1] Cobalt complexes, in particular, have proven to be versatile and effective catalysts for this transformation.[2][3] The reaction proceeds by the formal cycloaddition of two alkyne moieties and a nitrile, leading to the formation of a pyridine ring. This methodology can be applied to the synthesis of naphthyridines, which are bicyclic heteroaromatic compounds containing two nitrogen atoms.

One effective strategy for synthesizing substituted naphthyridines is through the intramolecular [2+2+2] cyclization of a dialkynylnitrile precursor.[4][5] This approach offers good control over the final structure of the naphthyridine core. Microwave irradiation has been shown to promote these reactions efficiently.[4][5]

Data Presentation

The following table summarizes the quantitative data for the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines via a microwave-promoted, cobalt-catalyzed intramolecular [2+2+2] cyclization of dialkynylnitriles.[4]

| Entry | Diyne Precursor | Catalyst (mol %) | Solvent | Time (min) | Yield (%) |

| 1 | 1a | CpCo(CO)₂ (20) | 1,4-dioxane | 15 | 65 |

| 2 | 1a | CpCo(COD) (20) | 1,4-dioxane | 15 | 62 |

| 3 | 1a | InCo(COD) (20) | 1,4-dioxane | 15 | 58 |

| 4 | 1b | CpCo(CO)₂ (20) | 1,4-dioxane | 15 | 71 |

| 5 | 1c | CpCo(CO)₂ (20) | 1,4-dioxane | 15 | 55 |

Experimental Protocols

General Protocol for Cobalt-Catalyzed [2+2+2] Cyclization for the Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines[4]

This protocol details the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines from dialkynylnitrile precursors using a cobalt catalyst and microwave irradiation.

Materials:

-

Dialkynylnitrile precursor

-

Cobalt catalyst (e.g., CpCo(CO)₂, CpCo(COD), or InCo(COD))

-

Anhydrous 1,4-dioxane

-

Microwave reactor vials

-

Magnetic stir bars

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Preparation of the Reaction Mixture: In a microwave reactor vial equipped with a magnetic stir bar, dissolve the dialkynylnitrile precursor (1.0 equiv) in anhydrous 1,4-dioxane.

-

Addition of Catalyst: To the solution from step 1, add the cobalt catalyst (20 mol %).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture for 15 minutes at a constant temperature of 150 °C.

-

Work-up: After the reaction is complete, cool the vial to room temperature. Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5,6,7,8-tetrahydro-1,6-naphthyridine.

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Logical Relationship of Key Reaction Components

Caption: Key Components in Cobalt-Catalyzed Naphthyridine Synthesis.

Experimental Workflow for Naphthyridine Synthesis

Caption: Experimental Workflow for Cobalt-Catalyzed Naphthyridine Synthesis.

References

- 1. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uwindsor.ca [uwindsor.ca]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles by cobalt-catalyzed [2 + 2 + 2] cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Combinatorial Library Synthesis Using 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydronaphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition and modulation of G-protein coupled receptors.[1][2][3][4] 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine is a versatile building block for the creation of diverse chemical libraries for high-throughput screening. This document provides detailed protocols for the synthesis of a combinatorial library based on this scaffold, focusing on the derivatization of the primary amino group. The protocols are designed for parallel synthesis and are amenable to automation.

Introduction

Combinatorial chemistry is a powerful tool in drug discovery, enabling the rapid synthesis of large numbers of compounds for biological screening. The choice of a central scaffold is critical to the success of a combinatorial library. The 5,6,7,8-tetrahydronaphthyridine core offers a rigid, three-dimensional structure that can be readily functionalized to explore chemical space. The presence of a primary amine in this compound (CAS 601515-40-6) provides a convenient handle for a variety of chemical transformations, including amide bond formation, urea formation, and sulfonylation.[5] These reactions are robust, high-yielding, and compatible with a wide range of building blocks, making them ideal for combinatorial library synthesis.

Library Design and Strategy

The proposed library is designed to explore the structure-activity relationships (SAR) around the this compound scaffold by introducing a diverse set of substituents at the 1-amino position. A representative library of amides, ureas, and sulfonamides will be synthesized in a parallel format.

Logical Relationship of the Library Synthesis

References

- 1. mdpi.com [mdpi.com]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Asymmetric Synthesis of Chiral Tetrahydronaphthyridine Scaffolds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral tetrahydronaphthyridine scaffolds are privileged structures in medicinal chemistry and drug discovery, appearing in a range of biologically active molecules. Their rigid, three-dimensional architecture provides a unique conformational constraint that can lead to enhanced potency and selectivity for biological targets. The development of efficient asymmetric methods to access enantiomerically pure tetrahydronaphthyridines is therefore of significant interest. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of these valuable scaffolds, with a focus on robust and highly enantioselective methods. Currently, the most well-established and versatile methods involve the asymmetric hydrogenation of naphthyridine precursors using chiral ruthenium catalysts.

Method 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of Naphthyridines

Catalytic asymmetric hydrogenation represents a highly efficient and atom-economical method for the synthesis of chiral tetrahydronaphthyridines. Chiral cationic ruthenium diamine complexes have proven to be particularly effective for the enantioselective reduction of substituted 1,5- and 1,8-naphthyridine derivatives, affording the corresponding 1,2,3,4-tetrahydronaphthyridines in high yields and with excellent enantioselectivities.[1][2]

Application Notes

This method is applicable to a wide range of substituted naphthyridine substrates. The choice of the chiral ligand on the ruthenium catalyst is critical for achieving high levels of stereocontrol. The reaction conditions, including solvent and hydrogen pressure, can also influence both the conversion and the enantioselectivity. For instance, in the asymmetric hydrogenation of 2,7-disubstituted 1,8-naphthyridines, a variety of derivatives were effectively hydrogenated to yield 1,2,3,4-tetrahydro-1,8-naphthyridines with up to 99% enantiomeric excess (ee) and complete conversion.[1] Similarly, the asymmetric hydrogenation of 2,6-disubstituted and 2,3,6-trisubstituted 1,5-naphthyridines using chiral cationic ruthenium diamine complexes also provided the corresponding 1,2,3,4-tetrahydro-1,5-naphthyridines with up to 99% ee.[2] This facile and environmentally friendly protocol is also suitable for the large-scale synthesis of optically pure products.[2]

Experimental Protocols